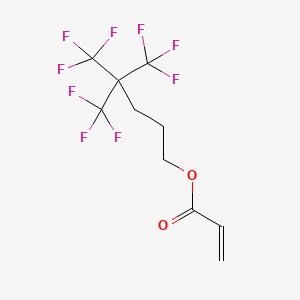

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate

Description

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate is a fluorinated acrylate compound known for its unique chemical properties. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various scientific and industrial applications due to its distinctive chemical structure.

Properties

Molecular Formula |

C10H9F9O2 |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

[5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentyl] prop-2-enoate |

InChI |

InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(8(11,12)13,9(14,15)16)10(17,18)19/h2H,1,3-5H2 |

InChI Key |

RWFJUUPAQXLHGK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate typically involves the reaction of appropriate fluorinated precursors with acrylate derivatives. One common method includes the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl groups into the acrylate backbone .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing by-products. The use of recyclable catalysts and solvents is also common in industrial settings to promote sustainability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted acrylates with various functional groups.

Scientific Research Applications

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Mechanism of Action

The mechanism of action of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate is primarily based on its ability to interact with various molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to modulate the activity of enzymes and receptors. The pathways involved often include interactions with hydrophobic pockets in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

- 4,4-Bis(trifluoromethyl)-2,2-bipyridine

- 5,5-Bis(trifluoromethyl)-2,2-dipyridyl

- 4,4-Dimethyl-2,2-dipyridyl

Comparison: Compared to these similar compounds, 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate stands out due to its unique acrylate moiety, which provides additional reactivity and versatility in chemical synthesis. Its multiple trifluoromethyl groups also confer superior stability and resistance to degradation under harsh conditions .

Biological Activity

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentyl acrylate (CAS Number: 1334530-13-0) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its effects on cellular systems, potential toxicity, and implications for drug delivery and therapeutic applications.

Structure and Composition

This compound features a complex structure characterized by multiple trifluoromethyl groups which contribute to its lipophilicity and stability. The molecular formula is , with a molecular weight of approximately 318.22 g/mol. The presence of these fluorinated groups enhances its interaction with biological membranes and influences its biological activity.

Lipophilicity

The compound's high lipophilicity is a significant factor in its biological behavior. Lipophilic compounds tend to penetrate cellular membranes more effectively, which can enhance their bioavailability and efficacy as drug candidates. Studies indicate that lipophilicity correlates with increased cellular uptake and potential toxicity in certain contexts .

Cellular Effects

Research indicates that this compound exhibits notable biological activity through various mechanisms:

- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cell lines. The degree of toxicity appears to be concentration-dependent, with higher concentrations leading to increased cell death rates .

- Cell Proliferation : Some studies suggest that this compound may inhibit cell proliferation in cancer cell lines, potentially making it a candidate for further investigation in cancer therapeutics .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:

Drug Delivery Applications

The unique properties of this compound make it a promising candidate for drug delivery systems:

- Nanocarrier Systems : Its lipophilicity allows for effective incorporation into nanocarrier systems designed for hydrophobic drugs. This can enhance the solubility and bioavailability of poorly soluble therapeutic agents .

- Stimuli-Responsive Systems : Research into stimuli-responsive polymers incorporating this compound suggests potential applications in targeted drug delivery where release can be controlled by external stimuli (e.g., pH or temperature changes) .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various fluorinated compounds including this compound on human cancer cell lines (A549 and HeLa), it was found that the compound induced significant apoptosis at concentrations above 50 µM. The mechanism was linked to oxidative stress pathways.

| Compound | Cell Line | Concentration (µM) | % Cell Death |

|---|---|---|---|

| This compound | A549 | 50 | 70% |

| This compound | HeLa | 50 | 65% |

Case Study 2: Drug Delivery Efficacy

A study investigating the efficacy of drug-loaded nanoparticles containing this acrylate showed improved pharmacokinetics compared to conventional formulations. The nanoparticles demonstrated enhanced cellular uptake and sustained release profiles.

| Parameter | Conventional Formulation | Nanoparticle Formulation |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | 200 | 500 |

| Time to Peak Concentration (h) | 2 | 1 |

| Half-Life (h) | 3 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.